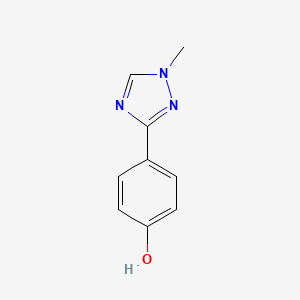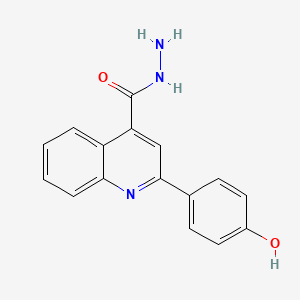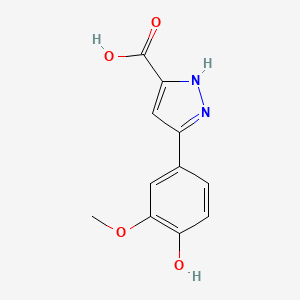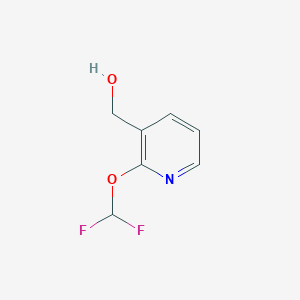
(2-(Difluoromethoxy)pyridin-3-yl)methanol
Overview
Description
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7F2NO2 . It has a molecular weight of 175.13 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-(Difluoromethoxy)pyridin-3-yl)methanol” is based on its molecular formula, C7H7F2NO2 . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a methanol group (–CH2OH) and a difluoromethoxy group (–OCHF2).Physical And Chemical Properties Analysis
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a solid substance that should be stored at room temperature . Its molecular weight is 175.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .Scientific Research Applications
Organic Synthesis
(2-(Difluoromethoxy)pyridin-3-yl)methanol: is a valuable building block in organic synthesis. Its difluoromethoxy group can act as a versatile substituent in various chemical reactions, contributing to the synthesis of complex molecules. For instance, it can be used in the synthesis of fluorinated pyridines, which are important for their unusual physical, chemical, and biological properties . The presence of fluorine atoms often imparts increased stability and potency to pharmaceutical compounds.
Pharmaceutical Research
In pharmaceutical research, (2-(Difluoromethoxy)pyridin-3-yl)methanol serves as a precursor for the development of new drugs. Its incorporation into drug molecules can enhance their metabolic stability and improve pharmacokinetic properties. It is also used in the synthesis of potential imaging agents for biological applications, particularly in the development of F-18 substituted pyridines for local radiotherapy of cancer .
Material Science
The compound finds applications in material science, particularly in the development of new materials with specific fluorinated structures. These materials can exhibit unique properties such as resistance to solvents and thermal stability. The difluoromethoxy group in (2-(Difluoromethoxy)pyridin-3-yl)methanol can be utilized to introduce fluorine into polymers and other materials, potentially altering their surface properties and reactivity .
Biological Studies
Biological studies often utilize (2-(Difluoromethoxy)pyridin-3-yl)methanol for the design and synthesis of molecules that can inhibit specific biological targets. For example, derivatives of this compound have been evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression can cause cancer .
Chemical Properties and Reactions
Understanding the chemical properties and reactions of (2-(Difluoromethoxy)pyridin-3-yl)methanol is crucial for its application in various fields. It is involved in reactions such as substitution, where its methanol group can be replaced with other functional groups, leading to a wide range of derivatives. These derivatives can then be used in further chemical transformations or as intermediates in the synthesis of more complex molecules .
Industrial Applications
On an industrial scale, (2-(Difluoromethoxy)pyridin-3-yl)methanol can be used as an intermediate in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its ability to introduce fluorine atoms into other compounds is particularly valuable, as fluorinated compounds are often more chemically and thermally stable than their non-fluorinated counterparts .
Mechanism of Action
Safety and Hazards
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is classified as harmful, as indicated by the GHS07 pictogram . It has several hazard statements including H302, H312, H315, H319, H332, and H335, which indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXXMZUESFCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethoxy)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)
![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)


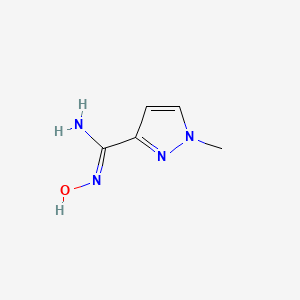
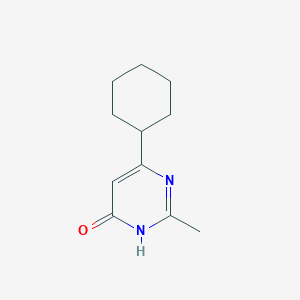
![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
